molecular formula C17H14N2O3 B10810590 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one

2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one

Cat. No.: B10810590
M. Wt: 294.30 g/mol
InChI Key: ZKCPZLPNWLYCPZ-UHFFFAOYSA-N
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Description

2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a hydroxy-methoxyphenyl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzamide and 2-hydroxy-3-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under basic conditions, often using sodium hydroxide, to form the quinazolinone core.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a quinazolinone derivative with a carbonyl group.

    Reduction: Formation of a quinazolinone derivative with an ethyl group.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and methoxy groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one
  • 2-[2-(3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one
  • 2-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one

Uniqueness

Compared to similar compounds, 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its biological activity and chemical reactivity. This unique substitution pattern can enhance its binding affinity to certain biological targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2O3/c1-22-14-8-4-5-11(16(14)20)9-10-15-18-13-7-3-2-6-12(13)17(21)19-15/h2-10,20H,1H3,(H,18,19,21)

InChI Key

ZKCPZLPNWLYCPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=CC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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